![molecular formula C14H8F3N3O2 B1459143 7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1423026-63-4](/img/structure/B1459143.png)
7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
“7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have significant photophysical properties and have attracted a great deal of attention in material science and medicinal chemistry . They are known to block hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) .
Synthesis Analysis
The synthesis of this compound involves a Suzuki–Miyaura cross-coupling reaction . The reaction starts from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and uses a wide variety of aryl and heteroaryl boronic acids . A tandem catalyst XPhosPdG2/XPhos is required to avoid the debromination reaction .Scientific Research Applications
Optical Applications
The compound is noted for its strong absorption and fluorescence characteristics, making it suitable for photophysical and photochemical applications. It is primarily used as a photosensitizer and a model compound in photochemical research fields. Its narrow absorption peak and good fluorescence performance allow it to be used in optical sensing, photocatalysis, and organic electronic devices .
Medical Research Estrogen Receptor Antagonist
It is identified as a selective estrogen receptor β (ERβ) antagonist with significant selectivity, which has implications in medical research, particularly in the study of estrogen receptors’ role in diseases such as cancer .
Synthetic Methodology
The compound belongs to a family of pyrazolo[1,5-a]pyrimidines that are strategic for optical applications due to their simpler and greener synthetic methodology. This makes them attractive for research in sustainable chemistry practices .
Biological Activity
There is interest in the compound’s biological activity, particularly in its interaction with various biological targets. For example, it has been evaluated against fungal strains and as inhibitory compounds against enzymes like succinate dehydrogenase .
Photophysical Properties
The tunable photophysical properties of this class of compounds make them suitable for studies related to light absorption and emission, which can be applied in developing new materials for electronic applications .
Chemical Synthesis
The compound’s synthesis involves chemical methods that are of interest due to their efficiency and potential scalability for industrial applications .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin dependent kinases (cdks), which are crucial for cell proliferation .
Mode of Action
Similar compounds have been found to inhibit cdks, which could potentially lead to the inhibition of cell proliferation .
Biochemical Pathways
Inhibition of cdks can affect cell cycle progression and potentially induce apoptosis .
Pharmacokinetics
Similar compounds have been found to have suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to inhibit cell proliferation and potentially induce apoptosis .
Action Environment
Similar compounds have been found to have tunable photophysical properties, which could potentially be influenced by environmental factors .
properties
IUPAC Name |
7-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)9-3-1-8(2-4-9)11-5-6-18-12-10(13(21)22)7-19-20(11)12/h1-7H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELXSWMAYFQGSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144175 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
CAS RN |
1423026-63-4 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-[4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423026-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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